

# cross-referencing spectral data for 3-Bromo-4-isopropoxybenzaldehyde with literature values

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## Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzaldehyde

Cat. No.: B112198

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A Comprehensive Guide to the Spectral Analysis of **3-Bromo-4-isopropoxybenzaldehyde**: A Comparison with Literature Values of Analogous Compounds

For researchers, scientists, and professionals in drug development, accurate structural confirmation of synthesized compounds is paramount. This guide provides a framework for the cross-referencing of spectral data for **3-Bromo-4-isopropoxybenzaldehyde** with literature values of structurally similar compounds. Due to the limited availability of published experimental spectral data for **3-Bromo-4-isopropoxybenzaldehyde**, this guide utilizes data from closely related analogues to predict and benchmark expected spectral features.

## Predicted and Comparative Spectral Data

The following table summarizes the expected and observed spectral data for **3-Bromo-4-isopropoxybenzaldehyde** and its analogues. The data for the target compound is predicted based on the analysis of its structural analogues.

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	Mass Spec (m/z)
3-Bromo-4-isopropoxybenzaldehyde (Predicted)	~9.8 (s, 1H, CHO), ~8.0 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.7 (sept, 1H, CH), ~1.4 (d, 6H, $\text{CH}_3$ )	~191, ~160, ~135, ~132, ~128, ~115, ~113, ~72, ~22	~2980 (C-H), ~2870 (C-H), ~1685 (C=O), ~1590 (C=C), ~1270 (C-O), ~1120 (C-O)	Predicted $[\text{M}]^+$ at 242/244 (due to Br isotopes)
3-Bromo-4-hydroxybenzaldehyde	-	-	-	Experimental data available showing major fragments.
4-Isopropoxybenzaldehyde	-	-	-	-
3-Bromo-4-methoxybenzaldehyde	-	-	IR and Mass spectral data available from NIST.	Experimental data available showing molecular ion peaks.

## Experimental Protocols

Detailed methodologies for acquiring the necessary spectral data are provided below. These protocols are standardized to ensure reproducibility and accuracy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:**

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or corresponding frequency for the available <sup>1</sup>H field strength.
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0 to 220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
  - Liquid/Oil: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.

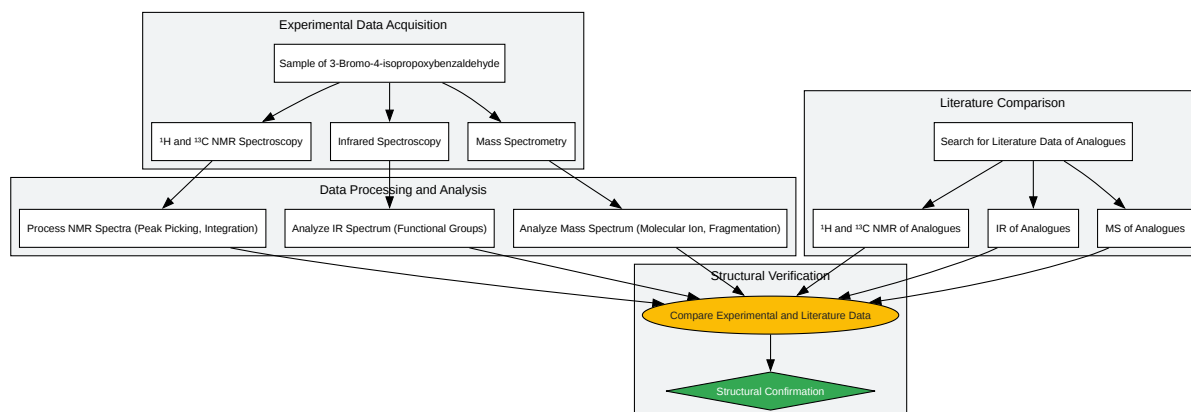
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Introduction:
  - GC-MS (for volatile compounds): Inject a dilute solution of the sample into the gas chromatograph.
  - Direct Infusion (for ESI): Infuse a dilute solution of the sample directly into the ion source.
- Data Acquisition (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-500.
- Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (<sup>19</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) should be observed.

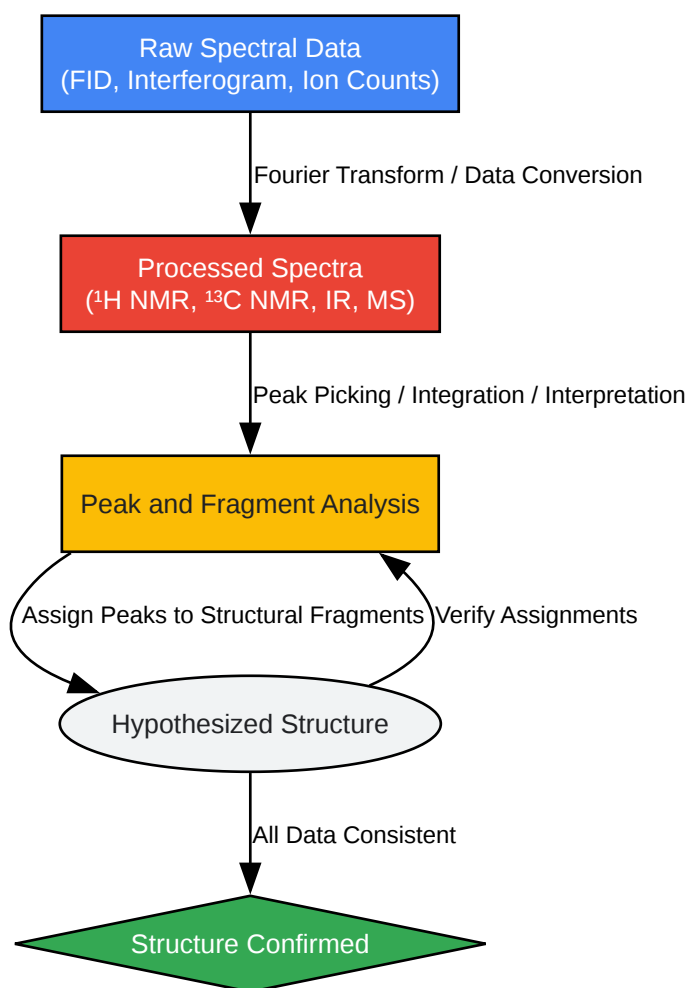
## Workflow and Data Analysis Diagrams

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical process of structural confirmation.



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Caption: Workflow for Cross-Referencing Spectral Data.



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